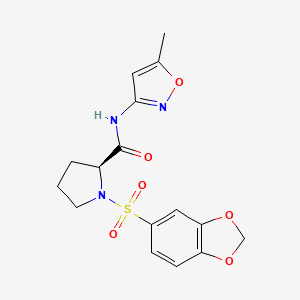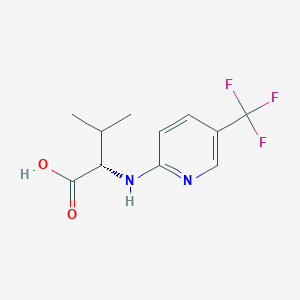
1-(1,3-benzodioxol-5-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(2H-1,3-BENZODIOXOLE-5-SULFONYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole sulfonyl group, an oxazole ring, and a pyrrolidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2H-1,3-BENZODIOXOLE-5-SULFONYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole sulfonyl chloride, followed by its reaction with the appropriate amine to form the sulfonamide. The oxazole ring can be introduced through cyclization reactions involving suitable precursors. The final step often involves coupling the pyrrolidine carboxamide with the previously synthesized intermediates under specific conditions such as the presence of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the sulfonyl group or the oxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine could include its use as a pharmaceutical intermediate or as a lead compound for the development of new drugs. Its specific interactions with enzymes or receptors could be explored for therapeutic benefits.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (2S)-1-(2H-1,3-BENZODIOXOLE-5-SULFONYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PYRROLIDINE-2-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(2H-1,3-BENZODIOXOLE-5-SULFONYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PYRROLIDINE-2-CARBOXAMIDE: shares structural similarities with other sulfonyl-containing compounds and oxazole derivatives.
Sulfonamides: Compounds containing the sulfonamide group, which are known for their antibacterial properties.
Oxazole Derivatives: Compounds with the oxazole ring, which are often studied for their biological activities.
Uniqueness
The uniqueness of (2S)-1-(2H-1,3-BENZODIOXOLE-5-SULFONYL)-N-(5-METHYL-1,2-OXAZOL-3-YL)PYRROLIDINE-2-CARBOXAMIDE lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H17N3O6S |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(2S)-1-(1,3-benzodioxol-5-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O6S/c1-10-7-15(18-25-10)17-16(20)12-3-2-6-19(12)26(21,22)11-4-5-13-14(8-11)24-9-23-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,17,18,20)/t12-/m0/s1 |
Clave InChI |
IPAYPKHCLDGENZ-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC(=NO1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2CCCN2S(=O)(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-1-butanol](/img/structure/B12490648.png)
![4-Chloro-I+/--[(2,4,5-trimethoxyphenyl)methylene]benzeneacetonitrile](/img/structure/B12490650.png)
![N-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12490657.png)

![2-(4-methylphenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12490665.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490672.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide](/img/structure/B12490673.png)
![Ethyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12490685.png)
![Propyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12490690.png)

![4-ethyl-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12490696.png)
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12490702.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12490709.png)
![N-(4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12490714.png)
